6-Phenyl-1,2-thiazinane 1,1-dioxide
Overview
Description
6-Phenyl-1,2-thiazinane 1,1-dioxide is a heterocyclic organic compound containing both sulfur and nitrogen atoms. This compound is part of the thiazinane family, which is known for its significant biological and chemical properties. The structure of this compound includes a six-membered ring with a phenyl group attached, making it a unique and interesting compound for various scientific studies .
Mechanism of Action
Target of Action
Thiazinane derivatives, a class of compounds to which 6-phenyl-1,2-thiazinane 1,1-dioxide belongs, have been shown to have a wide range of biological activities .
Mode of Action
Thiazinane derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazinane derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazinane derivatives have been shown to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
Preparation Methods
The synthesis of 6-Phenyl-1,2-thiazinane 1,1-dioxide can be achieved through several methods. One common synthetic route involves the reaction of a phenyl-substituted amine with a sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality .
Chemical Reactions Analysis
6-Phenyl-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazinane derivatives .
Scientific Research Applications
6-Phenyl-1,2-thiazinane 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological studies.
Medicine: Research has indicated that derivatives of thiazinane compounds may have therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
6-Phenyl-1,2-thiazinane 1,1-dioxide can be compared with other similar compounds, such as:
1,3-Thiazine: Another heterocyclic compound with a similar structure but different chemical properties and biological activities.
1,4-Thiazine: Known for its use in the synthesis of various pharmaceuticals and its distinct reactivity compared to 1,2-thiazinane derivatives.
Benzothiazine: A related compound with a fused benzene ring, often used in medicinal chemistry for its therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-phenylthiazinane 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)10(7-4-8-11-14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXWTHWFCXYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)NC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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